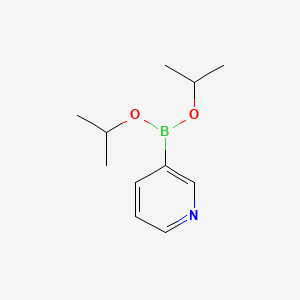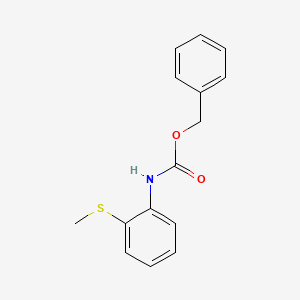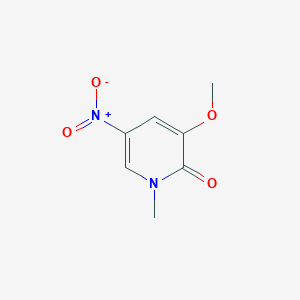
1,2-Di(9h-fluoren-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(9h-fluoren-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two fluorenyl groups attached to a hydrazine moiety The fluorenyl groups are derived from fluorene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(9h-fluoren-2-yl)hydrazine can be synthesized through the reaction of fluorenone with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolving fluorenone in an appropriate solvent such as ethanol or methanol.
- Adding hydrazine hydrate to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
The reaction can be represented as:
2C13H10O+N2H4⋅H2O→C26H18N2+2H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,2-Di(9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenyl amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various substituted fluorenyl hydrazines.
科学的研究の応用
1,2-Di(9h-fluoren-2-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Di(9h-fluoren-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin and other related compounds. Additionally, the compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Di(9h-fluoren-9-yl)hydrazine: Similar structure but with different substitution patterns.
2-(9H-Fluoren-9-ylidene)hydrazine: Contains a fluorenylidene group instead of two fluorenyl groups.
Fluorenyl-hydrazonothiazole derivatives: Compounds with a thiazole ring attached to the fluorenyl hydrazine moiety.
Uniqueness
1,2-Di(9h-fluoren-2-yl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two fluorenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
24247-79-8 |
|---|---|
分子式 |
C26H20N2 |
分子量 |
360.4 g/mol |
IUPAC名 |
1,2-bis(9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C26H20N2/c1-3-7-23-17(5-1)13-19-15-21(9-11-25(19)23)27-28-22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26/h1-12,15-16,27-28H,13-14H2 |
InChIキー |
CAGLTNAOEQSKLI-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



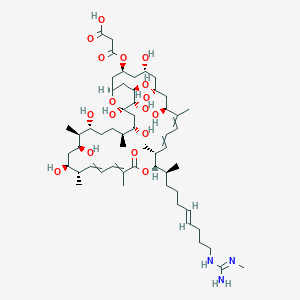
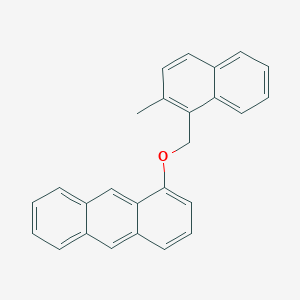

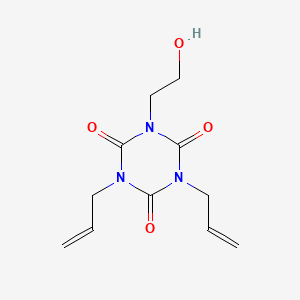
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)


